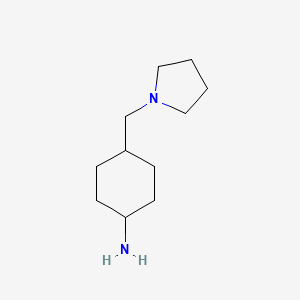

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

CAS No.: 878155-26-1

Cat. No.: VC2693895

Molecular Formula: C11H22N2

Molecular Weight: 182.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878155-26-1 |

|---|---|

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol |

| IUPAC Name | 4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2 |

| Standard InChI Key | ZGJSSLUKZHVIDZ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2CCC(CC2)N |

| Canonical SMILES | C1CCN(C1)CC2CCC(CC2)N |

Introduction

Structural Characteristics and Properties

Chemical Identity

| Property | Value |

|---|---|

| Physical Form | Solid |

| Molecular Formula | C11H22N2 (for the related compound) |

| Molecular Weight | 182.31 g/mol (for the related compound) |

| Hazard Classification | Irritant, Harmful if swallowed |

| WGK Germany (Water Hazard Class) | 3 |

The cis configuration specifically refers to the spatial arrangement where the pyrrolidin-1-ylmethyl group and the amine group are positioned on the same side of the cyclohexane ring plane, which would likely affect its stereochemical properties and reactivity.

Synthetic Approaches

Key Synthetic Steps Based on Related Compounds

The synthesis of cis-cyclohexylamines typically involves:

-

Hydrogenation of appropriately substituted aromatic compounds under catalyst control

-

Stereochemical control to favor the cis isomer

-

Functional group manipulations to introduce the desired substituents

For example, in the preparation of cis-4-methylcyclohexylamine, the following key steps are employed:

| Step | Process | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Hydrogenation | 60-90°C, 1-3 MPa | Rhodium carbon catalyst, THF or ethyl acetate |

| 2 | Recrystallization | - | Alcohol:water (1:1-1:10) mixture |

| 3 | Amine Substitution | Room temperature, 16 hours | Sulfamic acid, inorganic base (NaOH, KOH, or LiOH) |

These approaches could potentially be modified to incorporate a pyrrolidine moiety at the appropriate position, though the specific methodology would require further research and development.

Structural Characterization

Spectroscopic Analysis

For related cyclohexylamine compounds, characterization typically includes:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

For instance, the 1H NMR data for related compounds shows characteristic patterns:

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.78 | singlet | -CH₂- adjacent to heteroatoms |

| 2.02-1.92 | multiplet | Cyclohexyl CH |

| 1.82-1.79 | multiplet | Cyclohexyl CH |

| 1.54-1.4 | multiplet | Cyclohexyl CH₂ |

| 1.11 | singlet | Methyl groups |

| 1.02 | singlet | Methyl group |

While this data is from a related compound described in the patent, similar patterns would be expected for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine with additional signals for the pyrrolidine ring system .

| Hazard Type | Classification | Precautions |

|---|---|---|

| Irritant Potential | Xi, Xn | Avoid contact with skin and eyes |

| Risk Statement | 22 | Harmful if swallowed |

| Water Hazard Class | 3 (Germany) | High hazard to waters |

Proper handling protocols should include appropriate personal protective equipment and controlled disposal procedures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume